molecular formula C23H20IN3O3 B12026610 2-iodo-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

2-iodo-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

Cat. No.: B12026610
M. Wt: 513.3 g/mol
InChI Key: LXCNLRWEZJKWQT-VULFUBBASA-N
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Description

2-iodo-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features an iodine atom, a benzamide group, and a hydrazinyl moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the iodine atom is usually achieved through iodination reactions, while the hydrazinyl group is incorporated via hydrazone formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-iodo-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-iodo-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The iodine atom may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-(2-oxo-2-{(2E)-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]hydrazino}ethyl)benzamide
  • 2-iodo-N-[2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)ethyl]benzamide

Uniqueness

Compared to similar compounds, 2-iodo-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide stands out due to its specific substitution pattern and the presence of the phenylmethoxy group. This unique structure may confer distinct reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H20IN3O3

Molecular Weight

513.3 g/mol

IUPAC Name

2-iodo-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C23H20IN3O3/c24-21-9-5-4-8-20(21)23(29)25-15-22(28)27-26-14-17-10-12-19(13-11-17)30-16-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,25,29)(H,27,28)/b26-14+

InChI Key

LXCNLRWEZJKWQT-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3I

Origin of Product

United States

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